molecular formula C10H6N2O4 B3056340 6-Nitroquinoline-8-carboxylic acid CAS No. 70585-52-3

6-Nitroquinoline-8-carboxylic acid

Cat. No.: B3056340
CAS No.: 70585-52-3
M. Wt: 218.17 g/mol
InChI Key: FWUCNXBOHHWZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6N2O4. It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and a carboxylic acid group at the 8th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-8-carboxylic acid typically involves the nitration of quinoline derivatives followed by oxidation and hydrolysis steps. One common method includes:

Industrial Production Methods: Industrial production methods often utilize green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to enhance yield, reduce reaction times, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.

    Oxidation: The carboxylic acid group can be oxidized to form quinoline-8-carboxylic acid derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 6-Aminoquinoline-8-carboxylic acid.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

    Oxidation: Quinoline-8-carboxylic acid derivatives.

Scientific Research Applications

6-Nitroquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

    6-Nitroquinoline: Lacks the carboxylic acid group but shares similar reactivity due to the nitro group.

    Quinoline-8-carboxylic acid: Lacks the nitro group but retains the carboxylic acid functionality.

Uniqueness: 6-Nitroquinoline-8-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

6-nitroquinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-10(14)8-5-7(12(15)16)4-6-2-1-3-11-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUCNXBOHHWZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220866
Record name 6-Nitro-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70585-52-3
Record name 6-Nitro-8-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-NITRO-8-QUINOLINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79SQ9YL7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-nitrobenzoic acid (4 g, 22 mM), glycerol (8 g), arsenic acid (80% in water) (20 g), and sulphuric acid (65%) (36 ml) was heated at reflux for 3.5 hours. After addition of water (100 ml), the pH was adjusted to 8 with concentrated ammonia and then to 3.5 with acetic acid. The resulting precipitate was filtered and dried to give 8-carboxy-6-nitroquinoline (4 g; 83%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Nitroquinoline-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Nitroquinoline-8-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Nitroquinoline-8-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Nitroquinoline-8-carboxylic acid
Reactant of Route 6
6-Nitroquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.